molecular formula C8H14Br2N4O3 B1678845 RB-6145 CAS No. 129448-97-1

RB-6145

Katalognummer: B1678845
CAS-Nummer: 129448-97-1
Molekulargewicht: 374.03 g/mol
InChI-Schlüssel: XPBJPGMCFKYBBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RB-6145 ist eine bifunktionelle Nitroimidazol-Verbindung, die als Prodrug für den Hypoxie-Zell-Radiosensibilisator RSU 1069 dient. Sie ist so konzipiert, dass sie bevorzugt Hypoxie-Zellen angreift und Zytotoxizität und Antitumor-therapeutische Aktivität zeigt. Diese Verbindung ist besonders bedeutend in der Krebsbehandlung aufgrund ihrer Fähigkeit, Hypoxie-Tumorzellen gegenüber Strahlentherapie zu sensibilisieren, während gleichzeitig die systemische Toxizität im Vergleich zu ihrer aktiven Form, RSU 1069, reduziert wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Einarbeitung eines Bromäthylamino-Substituenten in ein Nitroimidazol-GerüstDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von starken Säuren und Basen, um die Nitrierung und anschließende Substitutionsreaktionen zu ermöglichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei oft kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) eingesetzt werden, um sicherzustellen, dass das Endprodukt strenge Qualitätsstandards erfüllt .

Chemische Reaktionsanalyse

Reaktionstypen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

    Reduktion: Die Nitrogruppe kann unter hypoxischen Bedingungen reduziert werden, um reaktive Zwischenprodukte zu bilden.

    Substitution: Die Bromäthylaminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

    Reduktion: Häufige Reagenzien umfassen Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Katalysators.

    Substitution: Nukleophile wie Amine oder Thiole können unter milden Bedingungen mit der Bromäthylaminogruppe reagieren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen die reduzierten Formen von this compound und verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung über einen bioreduktiven Mechanismus. Unter hypoxischen Bedingungen wird die Nitrogruppe reduziert, um reaktive Zwischenprodukte zu bilden, die DNA alkylieren können, was zu Zytotoxizität führt. Die Bromäthylaminogruppe bildet eine alkylierende Aziridin-Einheit, die ihre zytotoxischen Wirkungen weiter verstärkt. Die primären molekularen Ziele sind Hypoxie-Tumorzellen, und die beteiligten Pfade umfassen DNA-Schäden und Apoptose .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of RB-6145 involves the incorporation of a bromoethylamino substituent into a nitroimidazole frameworkThe reaction conditions typically involve the use of strong acids and bases to facilitate the nitration and subsequent substitution reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

RB-6145 undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced under hypoxic conditions to form reactive intermediates.

    Substitution: The bromoethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reagents include reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can react with the bromoethylamino group under mild conditions.

Major Products Formed

The major products formed from these reactions include the reduced forms of this compound and various substituted derivatives, depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

RB-6145 has been extensively studied for its potential in cancer therapy, particularly in targeting hypoxic regions within tumors. Its application as a radiosensitizer has been demonstrated in various studies:

  • Radiosensitization : this compound enhances the cytotoxic effects of radiation therapy on hypoxic tumor cells, which are typically resistant to conventional treatments. In comparative studies with tirapazamine, this compound was shown to reduce the hypoxic fraction of tumors but was less effective in controlling metastatic disease .

Mechanistic Studies

Research has utilized this compound to explore the reactivity and mechanisms of nitroimidazoles:

  • Biochemical Pathways : Studies indicate that this compound's cytotoxic effects are mediated through DNA damage pathways, leading to apoptosis in targeted cells. This makes it a valuable tool for understanding the biochemical interactions of similar compounds.

Drug Development

This compound serves as a model compound for developing new bioreductive drugs:

  • Structure Activity Relationship (SAR) : The compound's structure allows researchers to modify its chemical properties to enhance efficacy and reduce side effects. It has been utilized in the synthesis of new analogs aimed at improving therapeutic outcomes .

Imaging Applications

Recent research has explored the use of this compound in imaging applications:

  • Reporter Gene Studies : The compound has been investigated as part of non-invasive imaging techniques using bacterial nitroreductase enzymes, which metabolize nitroimidazoles for PET imaging purposes. This approach allows for tracking tumor responses to treatments .

Case Study 1: Efficacy in Tumor Control

In a study comparing this compound with tirapazamine, both compounds were administered alongside radiotherapy. Results indicated that while both reduced primary tumor burden, only tirapazamine effectively decreased metastatic spread. This highlights this compound's limitations in broader therapeutic contexts despite its localized effectiveness .

Case Study 2: Mechanistic Insights into Hypoxia Selectivity

Research focusing on the selective targeting of hypoxic cells demonstrated that this compound requires very low oxygen levels for maximal bioactivation, similar to other nitroimidazoles. This specificity can be advantageous in designing therapies aimed at hypoxic tumors but also indicates a limitation in its application across varying oxygen tensions within tumor microenvironments .

Case Study 3: Development of Analog Compounds

The synthesis and evaluation of enantiomers of this compound have been conducted to assess their biological activity and potential as therapeutic agents. These studies aim to refine the compound's efficacy and safety profile by exploring different structural modifications .

Wirkmechanismus

RB-6145 exerts its effects through a bioreductive mechanism. Under hypoxic conditions, the nitro group is reduced to form reactive intermediates that can alkylate DNA, leading to cytotoxicity. The bromoethylamino group forms an alkylating aziridine moiety, which further enhances its cytotoxic effects. The primary molecular targets are hypoxic tumor cells, and the pathways involved include DNA damage and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    RSU 1069: Die aktive Form von RB-6145, bekannt für ihre starke radiosensibilisierende und zytotoxische Wirkung.

    PD 130903: Ein weiteres bifunktionelles Nitroimidazol mit ähnlichen Eigenschaften, aber unterschiedlichen pharmakokinetischen Profilen.

Einzigartigkeit von this compound

This compound ist einzigartig durch seine reduzierte systemische Toxizität im Vergleich zu RSU 1069, was es zu einer sichereren Option für den klinischen Einsatz macht. Zusätzlich erhöht seine Fähigkeit, Hypoxie-Zellen bevorzugt anzugreifen, seinen therapeutischen Index und bietet eine effektivere Behandlungsoption für Hypoxie-Tumoren .

Biologische Aktivität

RB-6145, also known as alpha-[(2-bromoethyl)amino]methyl-2-nitro-1H-imidazole-1-ethanol, is a compound that has garnered attention for its potential as a radiosensitizer and bioreductively activated cytotoxin, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various studies, and comparative data with related compounds.

This compound functions primarily as a hypoxia-selective cytotoxin . It is designed to target and kill hypoxic tumor cells—cells that are deprived of adequate oxygen supply, which is a common characteristic of solid tumors. The compound is activated under low oxygen conditions, leading to the formation of reactive species that can alkylate and damage cellular components, ultimately resulting in cell death. This selective toxicity is advantageous for minimizing damage to normal tissues surrounding tumors.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against hypoxic tumor cells. For instance, it has been shown to be more effective than its parent compound, RSU-1069, with lower systemic toxicity . The effectiveness of this compound in hypoxic conditions was highlighted in studies where it was compared with other hypoxia-targeting agents.

In Vivo Studies

In vivo experiments have further validated the efficacy of this compound. A notable study involved clamping tumors to induce hypoxia before administering this compound, which resulted in marked tumor regression compared to control groups . Additionally, this compound showed improved outcomes in models of lung disease when administered alongside other treatments .

Comparative Analysis

The following table summarizes key findings comparing this compound with RSU-1069 and other related compounds:

CompoundMechanismEfficacy (In Vitro)Efficacy (In Vivo)Toxicity Level
This compoundHypoxia-selective cytotoxinHighSignificant tumor regressionLower than RSU-1069
RSU-1069Hypoxia-selective cytotoxinModerateTumor regression observedHigher toxicity
NLCQ-1Hypoxia-selective cytotoxinHighMost efficacious in lung modelsModerate

Case Studies

  • Tumor Clamping Study : In a controlled study where tumors were clamped to induce hypoxia, this compound was administered and resulted in significant tumor size reduction compared to untreated controls. The study highlighted the compound's ability to selectively target hypoxic regions within tumors .
  • Lung Disease Model : In a model assessing metastatic lung disease, this compound demonstrated a reduction in disease severity when compared to control groups. This study emphasized the potential for this compound not only as a cytotoxic agent but also as a therapeutic option for managing metastasis .

Eigenschaften

CAS-Nummer

129448-97-1

Molekularformel

C8H14Br2N4O3

Molekulargewicht

374.03 g/mol

IUPAC-Name

1-(2-bromoethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrobromide

InChI

InChI=1S/C8H13BrN4O3.BrH/c9-1-2-10-5-7(14)6-12-4-3-11-8(12)13(15)16;/h3-4,7,10,14H,1-2,5-6H2;1H

InChI-Schlüssel

XPBJPGMCFKYBBV-UHFFFAOYSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O.Br

Kanonische SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O.Br

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

alpha-(((2-bromoethyl)amino)methyl)-2-nitro-1H-imidazole-1-ethanol
CI 1010
PD 144872
RB 6145
RB-6145

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

A mixture containing 1-(2-nitro-1-imidazolyl)-3-(2-hydroxyethylamino)-2-propanol (RSU-1137) prepared as described by Silver et al. [Silver, A. R. J., McNeil, S. S., O'Neill, P., Jenkins, T. C. and Ahmed, I., Biochemical Pharmacology 1986 35 3923-3928] (2.30 g, 10.0 mmol) and dimethylbromo-sulphonium bromide (2.22 g, 10.0 mmol) prepared by the method of Furukawa et al. [Furukawa, N., Inoue, T., Aida, T. and Oae, S., J. Chem. Soc. Chem. Commun. 1973 212] in N,N-dimethylformamide (20 cm3) was stirred at 50° C. for 12 hours. The reaction mixture was concentrated in vacuo, digested in ethanol (10 cm3) and separated by preparative column chromatography using silica gel as the stationary phase and chloroform-methanol (9:1 v/v) as eluant. 1-(2-Nitro-1-imidazolyl)-3-(2-bromoethylamino)-2-propanol hydrobromide (0.68 g, 18.2%) was obtained as a yellow solid, m.p. 148.5°-150.5° C. after treatment of the eluate with ethereal hydrogen bromide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RB-6145
Reactant of Route 2
Reactant of Route 2
RB-6145
Reactant of Route 3
Reactant of Route 3
RB-6145
Reactant of Route 4
Reactant of Route 4
RB-6145
Reactant of Route 5
Reactant of Route 5
RB-6145
Reactant of Route 6
Reactant of Route 6
RB-6145

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.